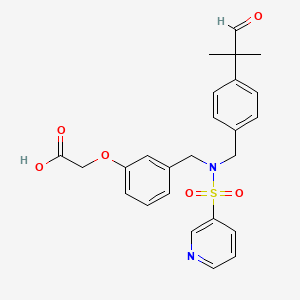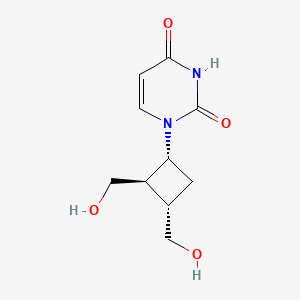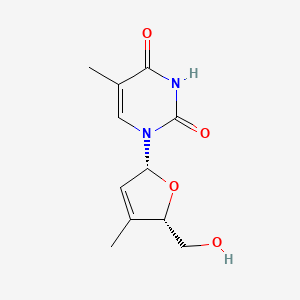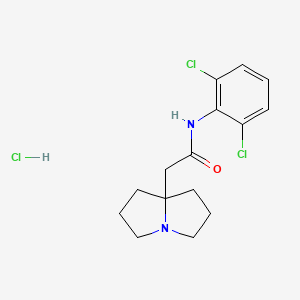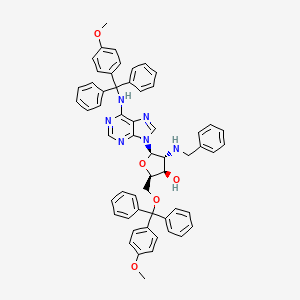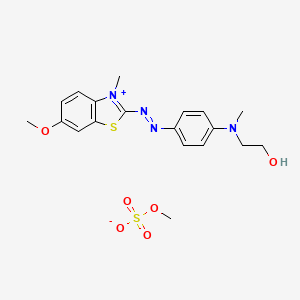
2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate is a complex organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their bright and diverse color range.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate typically involves a multi-step process:
Diazotization: The starting material, 4-((2-Hydroxyethyl)methylamino)aniline, undergoes diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-methoxy-3-methylbenzothiazole to form the azo compound.
Quaternization: The resulting azo compound is quaternized using methyl sulfate to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium dithionite (Na2S2O4) in aqueous solution or zinc dust in acidic medium.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation or nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives resulting from the reduction of the azo group.
Substitution: Substituted aromatic compounds with additional functional groups like nitro or sulfonic acid groups.
Scientific Research Applications
2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light exposure.
Industry: Utilized as a dye in textile and cosmetic industries for its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate involves its interaction with molecular targets through its azo group. The compound can undergo photo-induced electron transfer, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, making the compound useful in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining amyloid proteins.
Sudan III: A lipid-soluble azo dye used for staining triglycerides and lipids.
Uniqueness
2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate is unique due to its specific structural features, such as the presence of a benzothiazolium ring and a hydroxyethyl group. These features confer distinct photophysical properties, making it suitable for specialized applications like photodynamic therapy and advanced staining techniques.
Properties
CAS No. |
72089-19-1 |
|---|---|
Molecular Formula |
C19H24N4O6S2 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
2-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methylanilino]ethanol;methyl sulfate |
InChI |
InChI=1S/C18H21N4O2S.CH4O4S/c1-21(10-11-23)14-6-4-13(5-7-14)19-20-18-22(2)16-9-8-15(24-3)12-17(16)25-18;1-5-6(2,3)4/h4-9,12,23H,10-11H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
NEOJTXAHRUYEFC-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)CCO.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




